Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate
Description
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is a piperidine-based compound featuring a methyl ester group at the 2-position of the piperidine ring and a 6-fluoroquinolin-2-ylmethyl substituent at the 1-position. This compound is structurally related to several piperidine derivatives with modifications in the aromatic substituent, ester group, or piperidine ring saturation, as discussed below.
Properties
Molecular Formula |
C18H21FN2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21FN2O2/c1-23-18(22)10-13-6-8-21(9-7-13)12-16-4-2-14-11-15(19)3-5-17(14)20-16/h2-5,11,13H,6-10,12H2,1H3 |
InChI Key |
LWBNKPYMTXWLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoroquinoline with piperidine under specific conditions to form the intermediate compound, which is then esterified with methyl acetate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The piperidine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Methyl [1-(4-Fluorobenzyl)-4-piperidinyl]acetate Hydrochloride
- Structure: Features a 4-fluorobenzyl group instead of the 6-fluoroquinolin-2-ylmethyl substituent.
- Fluorine at the para position on the benzyl ring (vs. ortho in quinoline) may alter steric and electronic effects.
- Implications: Reduced planarity compared to quinoline derivatives could affect binding affinity in biological targets, such as receptors requiring planar aromatic interactions .
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Lacks aromatic substituents on the piperidine ring and uses an ethyl ester instead of a methyl ester.
- Key Differences: Absence of fluorinated or aromatic groups simplifies the molecule, likely increasing hydrophilicity.
- Implications : Lower lipophilicity could reduce cell membrane permeability, limiting bioavailability in central nervous system targets .
Modifications in the Ester Group and Piperidine Saturation
Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate
- Structure : Contains a double bond in the piperidine ring (4-ylidene) and a benzyl substituent.
- Benzyl group (non-fluorinated) reduces electronegativity compared to the 6-fluoroquinoline derivative.
- Implications : Increased rigidity may enhance selectivity for certain enzyme pockets but reduce adaptability to diverse binding sites .
Aromatic System Variations
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure: Replaces the quinoline moiety with a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine.
- Key Differences :
- Fmoc group introduces bulkiness and UV-active properties, useful in peptide synthesis.
- Piperazine ring (vs. piperidine) alters nitrogen spacing and hydrogen-bonding capacity.
- Implications : Enhanced solubility due to the carboxylic acid group but reduced metabolic stability compared to ester derivatives .
Biological Activity
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate, with the CAS number 1228095-63-3, is a compound that has garnered interest for its potential biological activities, particularly in pharmacology. This compound features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Molecular Formula : C_{16}H_{19}F N_{2}O_{2}
- Molecular Weight : 290.34 g/mol
-
Chemical Structure :
\text{Methyl 2 1 6 fluoroquinolin 2 yl methyl piperidin 4 yl}acetate}
This structure includes a piperidine ring and a fluoroquinoline moiety, which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. A study evaluating various derivatives of quinoline found that modifications to the piperidine and acetate groups can enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-{1-[6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate | E. coli | 32 µg/mL |
| Methyl 2-{1-[6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell growth, similar to other quinoline derivatives .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| A549 (Lung) | 15 |
The biological activity of Methyl 2-{1-[6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways that promote cancer cell proliferation.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable study conducted on a series of quinoline derivatives, including Methyl 2-{1-[6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate, demonstrated promising results in preclinical trials. The study highlighted:
- In vivo efficacy : Animal models treated with the compound showed reduced tumor sizes compared to control groups.
- Safety Profile : Preliminary toxicological assessments indicated a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
